![molecular formula C12H12ClNO2 B2942753 1-(Chloromethyl)-3-(3-nitrophenyl)bicyclo[1.1.1]pentane CAS No. 2287268-80-6](/img/structure/B2942753.png)
1-(Chloromethyl)-3-(3-nitrophenyl)bicyclo[1.1.1]pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-3-(3-nitrophenyl)bicyclo[1.1.1]pentane, also known as CNB-001, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic effects. This bicyclic compound belongs to the class of adamantane derivatives and has been shown to exhibit neuroprotective properties.
Wirkmechanismus
The exact mechanism of action of 1-(Chloromethyl)-3-(3-nitrophenyl)bicyclo[1.1.1]pentane is not fully understood, but it is believed to act through multiple pathways. It has been shown to modulate the activity of various neurotransmitters, including dopamine and glutamate, and reduce oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
1-(Chloromethyl)-3-(3-nitrophenyl)bicyclo[1.1.1]pentane has been shown to have a number of biochemical and physiological effects on the brain. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in promoting the growth and survival of neurons. It has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are known to contribute to neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-(Chloromethyl)-3-(3-nitrophenyl)bicyclo[1.1.1]pentane is its neuroprotective properties, which make it a promising candidate for the treatment of various neurological disorders. However, one of the limitations of 1-(Chloromethyl)-3-(3-nitrophenyl)bicyclo[1.1.1]pentane is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 1-(Chloromethyl)-3-(3-nitrophenyl)bicyclo[1.1.1]pentane. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of its potential therapeutic effects in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(Chloromethyl)-3-(3-nitrophenyl)bicyclo[1.1.1]pentane and its potential interactions with other drugs.
Synthesemethoden
The synthesis of 1-(Chloromethyl)-3-(3-nitrophenyl)bicyclo[1.1.1]pentane involves a multi-step process that includes the reaction of adamantane with chloromethyl methyl ether, followed by nitration of the resulting compound with nitric acid. The final product is obtained after hydrogenation of the nitro group.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-3-(3-nitrophenyl)bicyclo[1.1.1]pentane has been studied for its potential therapeutic effects in various neurological disorders such as traumatic brain injury, stroke, and Alzheimer's disease. Several studies have demonstrated its neuroprotective effects by reducing neuronal damage and inflammation, promoting neuroplasticity, and improving cognitive function.
Eigenschaften
IUPAC Name |
1-(chloromethyl)-3-(3-nitrophenyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c13-8-11-5-12(6-11,7-11)9-2-1-3-10(4-9)14(15)16/h1-4H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEHYKXQUBHEFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=CC(=CC=C3)[N+](=O)[O-])CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-3-(3-nitrophenyl)bicyclo[1.1.1]pentane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

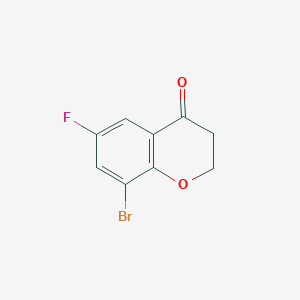
![methyl 2-(2,5-difluorophenyl)-2-[[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]amino]propanoate](/img/structure/B2942672.png)
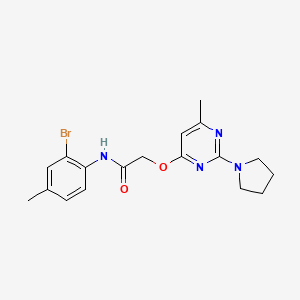
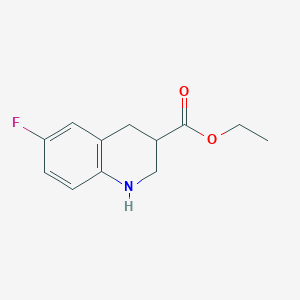
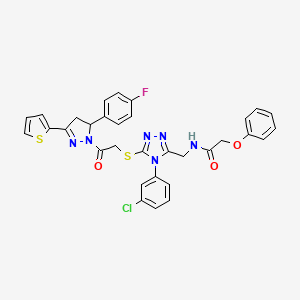

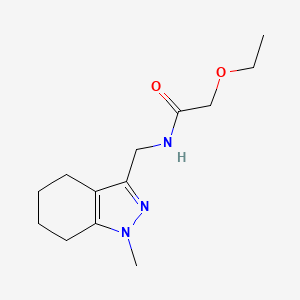
![7-(2-methoxyphenyl)-6-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2942679.png)
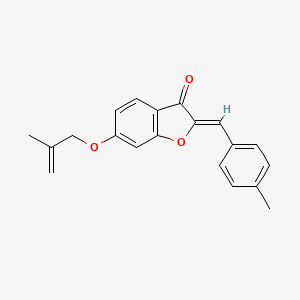
![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide](/img/structure/B2942682.png)
![(Z)-methyl 2-(2-((3-butoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2942683.png)
![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2942686.png)
![5-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2942691.png)
